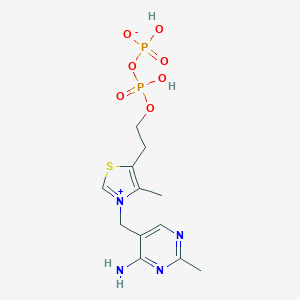

Thiamin pyrophosphate

Description

Structure

3D Structure

Properties

CAS No. |

136-09-4 |

|---|---|

Molecular Formula |

C12H18N4O7P2S |

Molecular Weight |

424.31 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |

InChI Key |

AYEKOFBPNLCAJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |

Other CAS No. |

136-08-3 136-09-4 154-87-0 |

Pictograms |

Irritant |

Synonyms |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

Origin of Product |

United States |

Thiamin Pyrophosphate Biosynthesis and Regulatory Mechanisms

De Novo Biosynthetic Pathways

The de novo synthesis of thiamin pyrophosphate is a branched pathway where the pyrimidine (B1678525) and thiazole (B1198619) moieties are created independently before being joined to form thiamin monophosphate (ThMP). nih.govpnas.org This initial product is then phosphorylated to yield the active coenzyme, this compound (TPP). nih.govnih.gov

In all organisms capable of de novo synthesis, the thiamin molecule is assembled from a pyrimidine and a thiazole unit, which are synthesized via separate branches of the pathway. nih.govresearchgate.netresearchgate.net

Pyrimidine Moiety Synthesis : In prokaryotes such as Escherichia coli and Bacillus subtilis, the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from an intermediate of the purine (B94841) biosynthesis pathway, 5-aminoimidazole ribotide (AIR). nih.govnih.gov A single enzyme, hydroxymethyl pyrimidine phosphate (B84403) synthase (ThiC), catalyzes a complex rearrangement of AIR to form HMP phosphate (HMP-P). nih.gov This is then phosphorylated to HMP pyrophosphate (HMP-PP) by HMP phosphate kinase (ThiD). nih.gov

Thiazole Moiety Synthesis : The formation of the thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (THZ-P), is more complex. In bacteria, it requires the convergence of three pathways. nih.gov 1-deoxy-D-xylulose 5-phosphate (DXP) is formed from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, a reaction catalyzed by DXP synthase (Dxs). nih.govresearchgate.net Separately, a sulfur carrier protein (ThiS) is activated, and a dehydroglycine molecule is formed from either tyrosine or glycine (B1666218). nih.govnih.gov These components are then condensed by thiazole synthase (ThiG) to create the thiazole ring. nih.govnih.gov

Once the two heterocyclic precursors are synthesized and appropriately phosphorylated, they are coupled to form thiamin monophosphate (ThMP). nih.govresearchgate.net In prokaryotes, thiamin phosphate synthase, the product of the thiE gene, catalyzes the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (THZ-P). nih.govnih.gov This coupling reaction forms ThMP and pyrophosphate. researchgate.net

The final step in the de novo pathway is the conversion of ThMP to the active cofactor, this compound (TPP), also known as thiamin diphosphate (B83284) (ThDP). nih.govwikipedia.org This reaction is an ATP-dependent phosphorylation catalyzed by the enzyme thiamin phosphate kinase (ThiL). nih.govnih.gov In some salvage pathways and in certain organisms, thiamin can be directly converted to TPP by the enzyme thiamin pyrophosphokinase (TPK). nih.govresearchgate.net

While the fundamental principle of separate pyrimidine and thiazole synthesis followed by coupling is conserved, the specific enzymes and pathways exhibit significant variation between prokaryotes and eukaryotes. nih.govnih.gov

The bacterial pathways, particularly in E. coli and B. subtilis, are the best characterized. nih.gov Thiazole formation in bacteria requires multiple gene products (e.g., thiF, thiS, thiG, thiH), whereas pyrimidine synthesis from AIR is accomplished by a single enzyme, ThiC. nih.govnih.gov

In eukaryotes like yeast (Saccharomyces cerevisiae) and plants, the pathways are less understood but distinctly different. nih.govnih.gov For instance, yeast requires only one known gene product for thiazole biosynthesis (THI4) and one for the pyrimidine moiety. nih.govnih.gov The biosynthesis of the pyrimidine in eukaryotes does not start from AIR as it does in bacteria; instead, it is thought to involve pyridoxal (B1214274) phosphate and histidine, though the mechanism remains an area of active research. nih.gov In plants, ThMP synthesis occurs in the chloroplasts, after which it is transported to the cytoplasm where it is converted to TPP. researchgate.net In contrast, the entire pathway is cytoplasmic in yeast. researchgate.net

| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Yeast, Plants) |

|---|---|---|

| Pyrimidine Precursor | 5-Aminoimidazole ribotide (AIR) nih.gov | Histidine and Pyridoxal Phosphate (putative) nih.gov |

| Thiazole Synthesis Genes | Multiple genes (thiF, thiS, thiG, thiH, etc.) nih.gov | Single gene (e.g., THI4 in yeast) nih.govnih.gov |

| Final Phosphorylation | Thiamin monophosphate (ThMP) → this compound (TPP) nih.govresearchgate.net | ThMP → Thiamin → TPP (in yeast) pnas.orgresearchgate.net |

| Cellular Location (Plants) | Cytoplasm | ThMP synthesis in chloroplasts; TPP synthesis in cytoplasm researchgate.net |

Genetic and Transcriptional Regulation of this compound Levels

To prevent the wasteful production of thiamin and maintain appropriate intracellular concentrations, organisms have evolved sophisticated regulatory systems. A primary mechanism for controlling the expression of thiamin biosynthetic and transport genes is mediated by a specific type of RNA regulatory element. asm.orgpnas.org

A key mechanism for regulating thiamin biosynthesis is the this compound (TPP) riboswitch, also known as the THI-box. asm.orgribocentre.org A riboswitch is a structured non-coding region, typically found in the 5' untranslated region of an mRNA molecule, that can directly bind a specific small molecule metabolite. asm.orgnih.gov This binding event induces a conformational change in the RNA structure, which in turn regulates the expression of the downstream genes. nih.gov

In the case of the TPP riboswitch, when intracellular levels of TPP are high, TPP binds directly to the THI-box aptamer domain of the mRNA. ribocentre.orgnih.gov This binding stabilizes a secondary structure that represses gene expression. nih.gov This repression can occur through two primary mechanisms:

Transcriptional Attenuation : The TPP-bound structure can cause the premature termination of transcription, preventing the formation of a full-length mRNA. asm.org

Translational Inhibition : The conformational change can sequester the Shine-Dalgarno (ribosome-binding) sequence, blocking ribosome access and preventing the initiation of translation. asm.org

This regulatory system functions as a direct negative feedback loop, ensuring that the cell ceases to synthesize or import thiamin when sufficient levels of the active cofactor, TPP, are already present. asm.org TPP riboswitches are remarkably widespread and have been identified in bacteria, archaea, fungi, and plants, highlighting their ancient origins and fundamental importance in metabolic regulation. asm.orgpnas.orgacs.org

| Enzyme | Gene (E. coli) | Function |

|---|---|---|

| Hydroxymethyl pyrimidine synthase | ThiC | Converts 5-aminoimidazole ribotide (AIR) to HMP-P nih.gov |

| Hydroxymethyl pyrimidine kinase | ThiD | Phosphorylates HMP-P to HMP-PP nih.gov |

| DXP synthase | Dxs | Synthesizes 1-deoxy-D-xylulose 5-phosphate (DXP) nih.gov |

| Thiazole synthase | ThiG | Catalyzes the condensation to form the thiazole ring nih.govnih.gov |

| Thiamin phosphate synthase | ThiE | Couples HMP-PP and THZ-P to form Thiamin Monophosphate (ThMP) nih.govnih.gov |

| Thiamin phosphate kinase | ThiL | Phosphorylates ThMP to this compound (TPP) nih.govnih.gov |

Riboswitch-Mediated Gene Expression Control

This compound Riboswitch Structure and Ligand Binding

The TPP riboswitch is a highly conserved RNA structure, making it one of the most widespread riboswitches found across bacteria, archaea, fungi, and plants. oup.comresearchgate.net Its three-dimensional architecture is crucial for its function. The aptamer domain of the riboswitch, responsible for ligand binding, folds into a complex structure characterized by a three-helix junction. biorxiv.org This structure creates two distinct pockets that specifically recognize and bind the two moieties of the TPP molecule.

One subdomain of the aptamer forms a binding pocket for the pyrimidine portion of TPP, while the other accommodates the pyrophosphate tail. nih.gov The pyrophosphate-binding pocket is notably spacious and utilizes divalent metal ions, such as magnesium, to mediate contacts with the negatively charged phosphate groups of TPP. nih.gov This intricate architecture allows the riboswitch to act as a precise molecular sensor, distinguishing TPP from its precursors and other cellular metabolites. nih.gov

The binding of TPP to the riboswitch is a highly specific interaction. The pyrimidine ring of TPP is intercalated between conserved nucleotide residues within the riboswitch, forming specific hydrogen bonds that stabilize the complex. nih.gov The pyrophosphate moiety is coordinated by metal ions, which in turn interact with the RNA backbone. nih.gov This dual recognition of both ends of the TPP molecule ensures a high degree of specificity and affinity.

Conformational Changes in Riboswitches upon this compound Binding

The binding of TPP to its riboswitch aptamer induces significant conformational changes in the RNA structure. nih.gov In the absence of TPP, the riboswitch exists in a more open and flexible conformation. researchgate.net Upon ligand binding, the riboswitch undergoes a structural rearrangement, leading to a more compact and stable "off" state. nih.gov

This conformational shift is central to the regulatory function of the riboswitch. The binding of TPP stabilizes the interaction between different helical regions of the riboswitch, effectively locking it into a specific three-dimensional shape. nih.gov This ligand-induced folding brings distant parts of the RNA molecule into close proximity, which can then influence downstream gene expression events. These structural rearrangements are key to the riboswitch's ability to function as a molecular switch. asm.org

| Feature | Unbound State | TPP-Bound State |

| Conformation | Open and flexible | Compact and stable |

| Helical Packing | Less organized | Tightly packed |

| Ligand Pocket | Accessible | Occupied and stabilized |

Regulation of THIC Gene Expression and Messenger RNA Splicing

A prime example of TPP riboswitch function is the regulation of the THIC gene, which is involved in the biosynthesis of the pyrimidine moiety of thiamin. In plants, the TPP riboswitch is located in the 3' untranslated region (3' UTR) of the THIC pre-mRNA. nih.gov The binding of TPP to this riboswitch controls gene expression through a mechanism of alternative splicing. nih.gov

When cellular TPP levels are low, the riboswitch remains in its unbound state, allowing for the production of a stable, translatable THIC mRNA. ribocentre.org However, when TPP concentrations are high, TPP binds to the riboswitch, inducing a conformational change that exposes a cryptic splice site. oup.com This leads to an alternative splicing event that produces an unstable mRNA transcript, which is rapidly degraded. nih.gov This feedback mechanism ensures that the production of thiamin precursors is halted when sufficient TPP is present. This regulation of mRNA splicing is a key post-transcriptional control mechanism. nih.gov

Role of Riboswitches in Diverse Organisms (Bacteria, Fungi, Plants)

TPP riboswitches are remarkably versatile and have been adapted to control gene expression through various mechanisms in different domains of life. researchgate.netresearchgate.net

Bacteria: In many bacteria, TPP riboswitches regulate gene expression at both the transcriptional and translational levels. biorxiv.orgoup.com Transcriptional regulation often involves the formation of a terminator or anti-terminator hairpin structure in the 5' untranslated region of the mRNA. nih.gov In the presence of TPP, the terminator hairpin forms, leading to premature termination of transcription. Translational regulation is typically achieved by sequestering the ribosome binding site (RBS), preventing the initiation of protein synthesis. nih.gov

Fungi: In fungi such as Neurospora crassa and Aspergillus oryzae, TPP riboswitches also control gene expression through alternative splicing, similar to the mechanism observed in plants. researchgate.net The binding of TPP to the riboswitch located within an intron can modulate the choice of splice sites, leading to the production of non-functional or unstable mRNA transcripts. ribocentre.org

Plants: As previously discussed, plants utilize TPP riboswitches in the 3' UTR of the THIC gene to control mRNA splicing and stability, thereby regulating thiamin biosynthesis. nih.gov This is a critical mechanism for maintaining TPP homeostasis in plants. nih.gov

| Organism | Location of Riboswitch | Primary Regulatory Mechanism |

| Bacteria | 5' UTR | Transcriptional termination, Translational inhibition |

| Fungi | Introns, 5' UTR | Alternative splicing |

| Plants | 3' UTR | Alternative splicing, mRNA stability |

Circadian Clock Influence on Thiamin Biosynthesis

Recent research has revealed a fascinating link between thiamin biosynthesis and the circadian clock, the internal timekeeping mechanism of organisms. In the plant Arabidopsis thaliana, the expression of the THIC gene is under circadian control. ribocentre.org The promoter of the THIC gene contains elements that are recognized by components of the circadian clock machinery, leading to rhythmic fluctuations in THIC transcript levels throughout the day. ribocentre.org

This circadian regulation of THIC expression is independent of, but works in concert with, the TPP riboswitch to fine-tune thiamin biosynthesis. ribocentre.org The circadian clock appears to set a basal rhythm for thiamin production, which is then further modulated by the feedback inhibition provided by the TPP riboswitch. ribocentre.org This dual regulatory system allows the plant to anticipate daily changes in metabolic demand and adjust thiamin synthesis accordingly.

Transcriptional Repression by this compound

In many bacteria, TPP directly represses the transcription of genes involved in its own synthesis through the action of TPP riboswitches. This is a classic example of a negative feedback loop. When TPP levels are high, it binds to the riboswitch located in the 5' untranslated region of the target mRNA as it is being transcribed. nih.gov

This binding event induces a conformational change in the nascent RNA, causing it to fold into a stable hairpin structure that acts as a rho-independent transcriptional terminator. nih.gov This premature termination of transcription prevents the synthesis of a full-length mRNA, thereby shutting down the expression of the downstream thiamin biosynthesis genes. This mechanism provides a rapid and efficient way to halt the production of thiamin when it is not needed.

Post-Transcriptional and Translational Control Mechanisms

Beyond transcriptional repression, TPP riboswitches employ a variety of post-transcriptional and translational control mechanisms to regulate gene expression. These mechanisms fine-tune the amount of protein produced from a given mRNA transcript.

In the context of post-transcriptional control, the regulation of alternative splicing by TPP riboswitches in plants and fungi is a prominent example. researchgate.netnih.gov By influencing which splice sites are used, the riboswitch can determine whether a stable, functional mRNA is produced or an unstable, non-functional one. This control over mRNA processing and stability is a key regulatory node.

At the translational level, a common mechanism employed by bacterial TPP riboswitches is the sequestration of the ribosome binding site (RBS), also known as the Shine-Dalgarno sequence. nih.gov In the absence of TPP, the RBS is accessible to the ribosome, allowing for the initiation of translation. However, when TPP binds to the riboswitch, the resulting conformational change causes the RBS to be sequestered within a stable RNA secondary structure. This blockage of the RBS prevents the ribosome from binding and initiating protein synthesis, effectively turning off translation of the downstream gene. In some cases, a single TPP riboswitch can control both transcription and translation, providing multiple layers of regulation. biorxiv.orgoup.com

Enzymology of Thiamin Pyrophosphate Dependent Enzymes

Catalytic Principles and Mechanisms

The catalytic cycle of TPP-dependent enzymes universally involves the formation of a key reactive intermediate, the ylide, and subsequent generation of acyl carbanion equivalents. This allows for reactions that would otherwise be chemically unfavorable.

The catalytic activity of thiamin pyrophosphate is centered on the thiazole (B1198619) ring. libretexts.orglibretexts.org The proton on the C2 carbon of the thiazolium ring is weakly acidic. libretexts.orgcornell.edu Within the enzyme's active site, this proton is abstracted, leading to the formation of a carbanion at the C2 position. This deprotonated form is an ylide, a species with adjacent positive and negative charges. libretexts.orgcornell.edu

The formation of this ylide is facilitated by the enzyme's microenvironment. A conserved glutamate residue forms a hydrogen bond with the N1 nitrogen of the pyrimidine (B1678525) ring, and the cofactor adopts a 'V' conformation, bringing the aminopyrimidine ring's N4' atom into proximity with the thiazolium C2 atom, which aids in deprotonation. cornell.eduwikipedia.org The resulting ylide is a potent nucleophile, poised to attack electrophilic centers, typically the carbonyl carbon of α-keto acids or aldehydes. libretexts.orgcornell.edu

The reactivity of the ylide carbanion is central to the function of all TPP-dependent enzymes. Its nucleophilic attack on a substrate's carbonyl group is the initiating step in the catalytic cycle, forming a covalent bond between the coenzyme and the substrate. wikipedia.orglibretexts.org

Following the nucleophilic attack by the TPP ylide on an α-keto acid like pyruvate (B1213749), a covalent intermediate is formed. This intermediate readily undergoes decarboxylation, a key step in many TPP-dependent reactions. libretexts.orgwikipedia.org The thiazolium ring of TPP acts as an "electron sink," stabilizing the negative charge that develops on the carbon atom after the carboxyl group is removed. libretexts.orglibretexts.org This stabilization is crucial, as the direct formation of an acyl carbanion is energetically unfavorable.

The resulting intermediate is an acyl carbanion equivalent, a species that behaves chemically like an acyl anion but is stabilized by the TPP cofactor. nih.govnih.govresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized into the thiazolium ring system. nih.govnih.govresearchgate.net Recent high-resolution crystal structures have revealed that this intermediate can exist in a tautomeric equilibrium between a carbanion and a keto form, highlighting a previously unrecognized versatility of the TPP cofactor. nih.govnih.govresearchgate.net This ability to oscillate between a nucleophilic carbanion and an electrophilic ketone center is critical for the subsequent steps of the enzymatic reaction, which often involve the transfer of the acyl group to an acceptor molecule. nih.govresearchgate.net

TPP-dependent enzymes catalyze a wide array of reactions, including decarboxylations, oxidative decarboxylations, and the formation and cleavage of carbon-carbon bonds. wikipedia.orgcornell.edunih.gov This reaction diversity is achieved through variations in the active site architecture and the nature of the subsequent reaction steps following the formation of the common acyl carbanion intermediate. nih.govcam.ac.uk

The substrate specificity of these enzymes is determined by the specific amino acid residues within the active site that interact with the substrate. nih.gov For example, pyruvate decarboxylase (PDC) primarily acts on pyruvate, while other 2-oxo-acid decarboxylases can accommodate a broader range of substrates, such as 2-oxobutanoate and 2-oxopentanoate. nih.gov The enzyme must effectively select its substrate before and/or after the formation of the common carbanion-enamine intermediate to ensure the correct product is formed. nih.gov

The diversity of reactions catalyzed by TPP-dependent enzymes is fundamental to metabolism. These reactions include:

Simple decarboxylation: As seen in pyruvate decarboxylase, which converts pyruvate to acetaldehyde. nih.gov

Oxidative decarboxylation: Exemplified by the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA. wikipedia.orgnih.gov

Transketolation: Catalyzed by transketolase, which transfers a two-carbon unit between sugar phosphates in the pentose (B10789219) phosphate (B84403) pathway. libretexts.org

This functional diversity underscores the remarkable adaptability of the TPP cofactor within different protein scaffolds to perform a wide range of essential metabolic transformations.

Key this compound-Dependent Enzyme Complexes

Several crucial metabolic pathways rely on large, multi-enzyme complexes that utilize TPP as a cofactor. These complexes efficiently channel intermediates between successive active sites, enhancing catalytic efficiency and preventing the loss of reactive intermediates.

The Pyruvate Dehydrogenase Complex (PDC) is a large, mitochondrial multi-enzyme assembly that plays a pivotal role in cellular energy metabolism. slideshare.netresearchgate.net It is composed of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.gov

| Component | Enzyme Name | Cofactor(s) | Primary Function |

|---|---|---|---|

| E1 | Pyruvate Dehydrogenase | This compound (TPP) | Decarboxylation of pyruvate and formation of hydroxyethyl-TPP |

| E2 | Dihydrolipoamide Acetyltransferase | Lipoamide, Coenzyme A | Transfer of the acetyl group to Coenzyme A, forming acetyl-CoA |

| E3 | Dihydrolipoamide Dehydrogenase | FAD, NAD+ | Reoxidation of the reduced lipoamide |

The PDH complex serves as the crucial link between the metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govslideshare.netresearchgate.net Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate. This pyruvate is then transported into the mitochondrial matrix, where the PDH complex is located. slideshare.netthemedicalbiochemistrypage.org

The reaction catalyzed by the PDH complex is the irreversible oxidative decarboxylation of pyruvate to form acetyl-CoA, CO2, and NADH. nih.govresearchgate.net

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

Pyruvate Dehydrogenase Complex (PDH)

Oxidative Decarboxylation of Pyruvate

This compound (TPP) is an essential cofactor for the pyruvate dehydrogenase complex (PDH), which catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. This reaction is a critical link between glycolysis and the citric acid cycle. The process involves the TPP-dependent enzyme pyruvate dehydrogenase (E1 component of the complex).

The catalytic mechanism begins with the deprotonation of TPP at the thiazolium ring, forming a reactive carbanion. This carbanion then nucleophilically attacks the carbonyl carbon of pyruvate. This is followed by the decarboxylation of the pyruvate molecule, where the thiazolium ring of TPP acts as an electron sink to stabilize the resulting intermediate. The hydroxyethyl group is then transferred to the lipoamide cofactor of the dihydrolipoyl transacetylase (E2) component, and TPP is regenerated.

2-Oxoglutarate Dehydrogenase Complex (OGDH)

The 2-oxoglutarate dehydrogenase complex (OGDHc) is a key regulatory point in the citric acid cycle and bears a structural and functional resemblance to the pyruvate dehydrogenase complex. nih.gov It catalyzes the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA and NADH. mdpi.com This multi-enzyme complex is composed of three main components: 2-oxoglutarate dehydrogenase (E1o), dihydrolipoamide succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3). mdpi.comnih.gov

This compound is a crucial cofactor for the E1o component. nih.govebi.ac.uk The reaction mechanism initiated by E1o involves the TPP-dependent decarboxylation of 2-oxoglutarate. mdpi.com The resulting succinyl group is then transferred to a lipoamide moiety on the E2o component. mdpi.comebi.ac.uk Exogenous TPP has been shown to act as a positive allosteric effector of the OGDH complex, increasing its affinity for 2-oxoglutarate. nih.gov

| Component | Function | Cofactor(s) |

| E1o (2-oxoglutarate dehydrogenase) | Catalyzes the decarboxylation of 2-oxoglutarate. mdpi.comebi.ac.uk | This compound (TPP) nih.gov |

| E2o (dihydrolipoamide succinyltransferase) | Transfers the succinyl group to Coenzyme A. nih.gov | Lipoamide |

| E3 (dihydrolipoamide dehydrogenase) | Regenerates the oxidized form of lipoamide. nih.gov | FAD, NAD+ |

Transketolase (TK)

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). nih.govresearchgate.net It is dependent on this compound and a divalent cation, such as Ca2+, for its activity. wikipedia.org The enzyme catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. wikipedia.orgaklectures.com

Role in Pentose Phosphate Pathway

In the pentose phosphate pathway, transketolase catalyzes two crucial reversible reactions:

The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org

The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.org

These reactions provide a critical link between the PPP and glycolysis, allowing for the interconversion of sugar phosphates to meet the metabolic needs of the cell. nih.govwikipedia.org The activity of transketolase is essential for the production of NADPH, particularly in tissues with high biosynthetic activity, such as those involved in fatty acid and steroid synthesis. wikipedia.org

Involvement in Nucleotide Precursor Synthesis

The pentose phosphate pathway is the primary source of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides and nucleic acids. researchgate.netnih.gov Transketolase plays a vital role in this process by catalyzing the formation of ribose-5-phosphate from glycolytic intermediates. nih.govresearchgate.net By modulating the flow of carbon between glycolysis and the PPP, transketolase helps to maintain the cellular pool of ribose-5-phosphate required for DNA and RNA synthesis. researchgate.netbiorxiv.org

| Reaction | Donor Substrate | Acceptor Substrate | Products |

| 1 | Xylulose-5-phosphate | Ribose-5-phosphate | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate wikipedia.org |

| 2 | Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate, Glyceraldehyde-3-phosphate wikipedia.org |

Branched-Chain 2-Oxoacid Dehydrogenase (BCOADH/BCKDH)

The branched-chain α-ketoacid dehydrogenase complex (BCKDH) is a multi-enzyme complex that plays a critical role in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. nih.gov This complex is structurally and functionally similar to the pyruvate and 2-oxoglutarate dehydrogenase complexes. wikipedia.org It consists of three enzymatic components: a specific 2-oxoacid dehydrogenase (E1), a dihydrolipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). nih.gov

1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS)

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is a key enzyme in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. nih.gov This pathway is essential in many bacteria, plants, and some protozoa for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. nih.govwikipedia.org

DXPS catalyzes the TPP-dependent condensation of pyruvate and D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP) and carbon dioxide. nih.govnih.gov The catalytic mechanism involves the TPP-dependent decarboxylation of pyruvate, followed by the nucleophilic attack of the resulting intermediate on the carbonyl carbon of D-glyceraldehyde-3-phosphate. ebi.ac.uk

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

2-Hydroxyacyl-CoA Lyase 1 (HACL1), previously known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), stands out as the first identified TPP-dependent enzyme in mammalian peroxisomes. portlandpress.comnih.gov Discovered during studies of phytanic acid α-oxidation, HACL1 plays a significant role in two key metabolic pathways: the degradation of 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids. portlandpress.comnih.govuniprot.org

The catalytic function of HACL1 involves the cleavage of a carbon-carbon bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. portlandpress.comresearchgate.net This reaction yields an (n-1) aldehyde and formyl-CoA. portlandpress.comnih.gov The formyl-CoA is then rapidly converted to formate and subsequently to carbon dioxide. portlandpress.comresearchgate.net HACL1 exists as a homotetramer and requires TPP as a cofactor for its activity. portlandpress.comphysoc.org Thiamin deficiency may negatively impact the enzyme's function. portlandpress.comnih.gov

The enzyme is involved in various metabolic processes, including the biosynthesis of heptadecanal in the liver. uniprot.org HACL1's role in fatty acid metabolism underscores the importance of TPP in peroxisomal function. physoc.org

Table 1: HACL1 Catalyzed Reactions

| Substrate | Products |

|---|---|

| A 2-hydroxy-3-methyl fatty acyl-CoA | A 2-methyl-branched fatty aldehyde + Formyl-CoA |

| An (R)-2-hydroxy-long-chain-fatty acyl-CoA | A long-chain fatty aldehyde + Formyl-CoA |

| 2-hydroxy-3-methylhexadecanoyl-CoA | 2-methylpentadecanal + Formyl-CoA |

| 2-hydroxyoctadecanoyl-CoA | Heptadecanal + Formyl-CoA |

Mechanisms of Enzyme Inhibition

The study of enzyme inhibition by TPP and its analogues provides valuable insights into enzyme mechanisms and offers pathways for developing therapeutic agents.

Non-Competitive Inhibition of Acetylcholinesterase by this compound

Recent research has clarified the inhibitory effect of thiamin and this compound on acetylcholinesterase (AChE), an enzyme critical for nervous system function. mdpi.comnih.gov Contrary to some earlier reports suggesting competitive or mixed inhibition, detailed experimental and computational studies have demonstrated that both thiamin and TPP act as non-competitive inhibitors of AChE. mdpi.com This is evidenced by a constant Michaelis-Menten constant (Km) value with significantly changing maximum velocity (Vmax) values upon addition of the inhibitors. mdpi.com This non-competitive mechanism indicates that TPP binds to a site on the enzyme distinct from the active site where the substrate binds. mdpi.comresearchgate.net

Selective Inhibition by Substrate Analogues

A common strategy for studying TPP-dependent enzymes involves the use of TPP analogues as chemical inhibitors. rsc.orgrsc.org These analogues often feature a neutral aromatic ring, such as a triazole or pyrrole, in place of the positively charged thiazolium ring of TPP. nih.govrsc.org This modification is designed to mimic the high-energy ylide intermediate of TPP, leading to tight binding with the enzyme. rsc.orgnih.gov

The development of these analogues aims to achieve selective inhibition of specific TPP-dependent enzymes. rsc.orgchemrxiv.org For instance, researchers have developed pyrrothiamine derivatives that act as potent and selective inhibitors of pyruvate dehydrogenase (PDH), which could have applications in cancer therapy. rsc.org The flexibility of open-chain thiamin analogues allows them to explore different binding pockets within the enzyme's active site, potentially increasing affinity and selectivity. rsc.orgchemrxiv.org By modifying the structure of these analogues, it is possible to target unique features of the substrate-binding pocket of a particular enzyme, thereby improving selectivity. chemrxiv.org

Structure-Activity Relationships of this compound Analogues as Enzyme Inhibitors

The design of effective TPP analogue inhibitors relies on understanding their structure-activity relationships (SAR). cam.ac.uk Research has focused on modifying various parts of the thiamin structure, including the central ring and the side chains, to enhance inhibitory potency and selectivity. chemrxiv.orgcam.ac.uk

One approach involves replacing the thiazolium ring with neutral heterocycles like triazoles. nih.gov This change can lead to very potent inhibitors, with some triazole pyrophosphate analogues binding to enzymes thousands of times more tightly than TPP itself. nih.gov Another strategy is the development of open-chain analogues, which are often easier to synthesize and can potently inhibit TPP-dependent enzymes. rsc.orgrsc.org The structure of these analogues can be fine-tuned to occupy additional pockets in the enzyme active site that are not used for TPP binding, opening new avenues for increasing inhibitor affinity and selectivity. rsc.org

Systematic studies comparing different central aromatic rings and functional groups have helped establish the relationship between the analogue's structure and its inhibitory profile against various TPP-dependent enzymes. chemrxiv.org For example, converting a hydroxamate metal-binding group to a 1,3-dicarboxylate moiety in triazole-based analogues has been shown to result in potent inhibition of multiple TPP-dependent enzymes. acs.orgnih.gov

Thiamin Pyrophosphate in Metabolic Pathways and Cellular Processes

Central Carbon Metabolism Integration

Thiamin pyrophosphate is indispensable for central carbon metabolism, particularly in the catabolism of carbohydrates and amino acids. nih.gov Its primary function is to act as a cofactor for several key enzymes that catalyze critical decarboxylation and transketolation reactions. lumenlearning.com These TPP-dependent enzymes are strategically positioned at pivotal intersections of metabolic pathways, ensuring the efficient flow of carbon and the production of energy.

A primary role of TPP is in the oxidative decarboxylation of pyruvate (B1213749), a key intermediate in carbohydrate metabolism. britannica.com The pyruvate dehydrogenase complex (PDH), a multi-enzyme complex, utilizes TPP to convert pyruvate into acetyl-CoA. nih.govresearchgate.net This reaction is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, effectively channeling carbon from glucose into the central hub of cellular respiration. cornell.edu The energy derived from the oxidation of glucose is highly dependent on this TPP-mediated step. nih.gov

| TPP-Dependent Enzyme Complex | Pathway | Substrate | Product | Metabolic Significance |

| Pyruvate Dehydrogenase (PDH) Complex | Carbohydrate Oxidation | Pyruvate | Acetyl-CoA | Links glycolysis to the TCA cycle, committing carbon to cellular respiration. |

| Alpha-ketoglutarate Dehydrogenase Complex | TCA Cycle | α-ketoglutarate | Succinyl-CoA | A key energy-yielding step within the TCA cycle. |

| Branched-chain α-ketoacid Dehydrogenase (BCKDH) Complex | Amino Acid Catabolism | Branched-chain α-ketoacids | Acyl-CoA derivatives | Catabolism of essential amino acids (leucine, isoleucine, valine). |

| Transketolase | Pentose (B10789219) Phosphate (B84403) Pathway | Sugar phosphates | Sugar phosphates | Interconversion of sugars, production of NADPH and nucleic acid precursors. |

This table summarizes the key enzyme complexes that require this compound (TPP) as a cofactor and their roles in central metabolism.

Through its involvement in the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, TPP is fundamentally linked to cellular energy homeostasis. taylorandfrancis.com These enzymatic reactions are critical for the complete oxidation of glucose and the subsequent production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. researchgate.net By facilitating the entry of acetyl-CoA into the TCA cycle and catalyzing a key step within the cycle, TPP ensures a steady supply of reducing equivalents (NADH and FADH2) to the electron transport chain, which ultimately drives ATP synthesis. taylorandfrancis.com

Photosynthetic Metabolism in Chloroplasts

In plants and other photosynthetic organisms, TPP plays a vital role in the metabolic processes occurring within chloroplasts. nih.gov While thiamin is synthesized in the plastids of plants, its active form, TPP, is crucial for key metabolic pathways such as the Calvin cycle and the pentose phosphate pathway, which are central to carbon fixation and the production of essential precursors. nih.gov The proper functioning of TPP-dependent enzymes in chloroplasts is essential for the plant's ability to acclimate to changes in photoperiod and maintain metabolic flexibility. nih.gov

Pentose Phosphate Pathway and Nucleic Acid Precursor Synthesis

This compound is an essential cofactor for transketolase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP). nih.govlumenlearning.com Transketolase catalyzes the transfer of two-carbon units between sugar phosphates, enabling the interconversion of pentoses and hexoses. lumenlearning.com This pathway is crucial for two main reasons: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of ribose-5-phosphate. cornell.eduvt.edu Ribose-5-phosphate is the direct precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA), highlighting the fundamental role of TPP in providing the building blocks for genetic material. nih.govresearchgate.net

Cellular Redox Balance Maintenance

This compound is integral to maintaining cellular redox balance, primarily through its role as a cofactor for the enzyme transketolase in the pentose phosphate pathway (PPP). lumenlearning.comtaylorandfrancis.com The PPP is a critical metabolic route for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). cornell.edufrontiersin.org NADPH is the primary cellular reductant, essential for regenerating the antioxidant glutathione (B108866) and for reductive biosynthesis. frontiersin.org

By facilitating key reactions in the PPP, TPP ensures a steady supply of NADPH, which is vital for protecting cells against oxidative damage from reactive oxygen species (ROS). nih.govnih.gov Thiamine (B1217682) deficiency can lead to increased ROS production and oxidative stress. nih.gov Studies have shown that TPP possesses antioxidant activity, offering protection against oxidative damage. nih.govnih.gov In experimental models, TPP has demonstrated a greater protective effect against oxidative damage compared to thiamine itself. nih.gov This protective role is linked to its ability to decrease the products of lipid peroxidation and enhance the levels of antioxidants like glutathione. frontiersin.orgnih.gov

Table 1: TPP-Dependent Enzymes and Their Role in Redox Balance

| Enzyme | Metabolic Pathway | Role in Redox Balance | Key Product |

| Transketolase | Pentose Phosphate Pathway | Cofactor for reactions that produce NADPH. | NADPH |

| Pyruvate Dehydrogenase | Link between Glycolysis and Krebs Cycle | Indirectly influences redox state by controlling metabolic flux. | Acetyl-CoA |

| α-ketoglutarate dehydrogenase | Krebs Cycle | Indirectly influences redox state by controlling metabolic flux. | Succinyl-CoA |

Plant Acclimation Responses to Environmental Cues (e.g., Photoperiod, Abiotic Stress)

In plants, this compound is not only a vital metabolic cofactor but also a key molecule in acclimation to environmental changes. Proper cellular levels of thiamin and its vitamers are crucial for metabolic flexibility, allowing plants to adapt to shifts in photoperiod and various abiotic stresses. nih.govnih.gov

Research on Arabidopsis thaliana has shown that plants with altered TPP levels, due to riboswitch mutations, lose the ability to adjust their metabolic networks when transitioning from short-day to long-day photoperiods. nih.gov These mutant plants exhibit altered diurnal oscillations of key metabolites and accumulate fewer intermediates of processes like photorespiration, indicating a lack of metabolic flexibility. nih.govnih.gov

Furthermore, TPP has been strongly associated with resistance to a range of abiotic stresses. mdpi.com Plants subjected to high light, cold, osmotic, and salinity stress conditions show an accumulation of thiamin and TPP. nih.gov This accumulation is often accompanied by the increased expression of genes involved in thiamin biosynthesis. nih.govnih.gov Exogenous application of thiamin has been shown to enhance tolerance to oxidative stress induced by salinity or drought, suggesting a direct protective role. nih.govresearchgate.net This stress-protective function is linked to TPP's role in maintaining central metabolism and potentially acting as an antioxidant. mdpi.comresearchgate.net

Table 2: Research Findings on TPP in Plant Stress Acclimation

| Stress Type | Plant Species | Observed Effect | Reference |

| Photoperiod Change | Arabidopsis thaliana | Altered TPP levels lead to a lack of metabolic flexibility and inability to acclimate. | nih.gov |

| Salinity, Osmotic, Cold Stress | Arabidopsis thaliana | Stress conditions lead to the accumulation of thiamin and TPP. | nih.gov |

| Oxidative Stress | Arabidopsis thaliana | Exogenous thiamin enhances tolerance to oxidative stress. | nih.gov |

| Salinity Stress | Vicia faba | Thiamin application increases antioxidant capacity and tolerance to salinity. | researchgate.net |

| General Abiotic Stress | Various | Thiamine biosynthesis genes are upregulated in response to stress. | nih.govresearchgate.net |

Interplay with Photorespiration

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates RuBP, a process that can be wasteful as it releases previously fixed carbon as CO2. wikipedia.orguni-rostock.de While none of the core enzymes of the photorespiratory cycle directly use TPP as a cofactor, a close metabolic interplay exists. nih.gov

The link is primarily through the connection between the tricarboxylic acid (TCA) cycle, where TPP is a cofactor for α-ketoglutarate dehydrogenase, and the photorespiratory pathway. cornell.edunih.gov The photorespiratory cycle involves a complex exchange of metabolites—including glycolate, glycine (B1666218), and serine—between chloroplasts, peroxisomes, and mitochondria. wikipedia.orgbiologydiscussion.com The conversion of two molecules of glycine to one molecule of serine in the mitochondria releases CO2 and ammonia. wikipedia.org

Studies using Arabidopsis mutants with elevated TPP levels have revealed a close relationship between the TCA cycle and photorespiration. nih.gov These mutants accumulate lower levels of photorespiratory intermediates like glycine and serine, suggesting that altered TPP-dependent metabolism impacts the flux through the photorespiratory pathway. nih.govnih.gov This indicates that the metabolic status regulated by TPP-dependent enzymes can influence the rate and balance of photorespiration.

Emerging Roles in Cellular Signaling Pathways

Beyond its well-documented role as a coenzyme, thiamin and its phosphorylated forms, particularly TPP, are emerging as important signaling molecules in plants and other organisms. nih.govresearchgate.net This signaling function is crucial for regulating gene expression in response to the cell's metabolic state and environmental conditions. researchgate.net

A key mechanism for this signaling is the TPP riboswitch, an RNA element found in the untranslated regions of genes involved in thiamin biosynthesis and transport. nih.gov When intracellular TPP concentrations are high, TPP binds directly to the riboswitch. This binding induces a conformational change in the RNA, leading to the termination of transcription or inhibition of translation, thereby downregulating the synthesis of thiamin. nih.gov This feedback mechanism allows the cell to precisely control its internal thiamin levels. nih.gov

Thiamin has also been implicated in inducing systemic acquired resistance (SAR), a broad-spectrum defense response in plants against pathogens. researchgate.netresearchgate.net The application of thiamin can prime plants for enhanced defense, a role that appears to be distinct from its coenzymatic functions. nih.gov These findings suggest that TPP and other thiamin vitamers can act as signals that modulate metabolic and defense pathways, highlighting a regulatory complexity beyond their classical catalytic roles. nih.govresearchgate.net

Molecular and Structural Biology of Thiamin Pyrophosphate

Structural Analysis of Thiamin Pyrophosphate-Binding Sites

The binding of TPP to enzymes is characterized by specific structural features and conserved motifs that ensure high affinity and correct positioning for catalysis.

Enzymes that utilize this compound as a cofactor possess a distinct binding cleft formed by two functional domains: a pyrimidine-binding (PYR) domain and a pyrophosphate-binding (PP) domain. nih.govebi.ac.uk The PYR domain is responsible for binding the aminopyrimidine ring of TPP, while the PP domain anchors the pyrophosphate tail. nih.gov

A key interaction shared by most TPP-dependent enzymes is a polar interaction between a conserved glutamate residue within the PYR domain and the N1' atom of TPP's aminopyrimidine ring, which plays a crucial role in activating the cofactor. nih.gov The active site is typically located at the interface of these two domains. While in many enzymes the PYR and PP domains are part of the same polypeptide chain, in others, such as 2-oxoisovalerate dehydrogenase and the E1 component of the human pyruvate (B1213749) dehydrogenase complex, they reside on different subunits. nih.gov The smallest catalytic unit is generally a dimer, with active sites often formed at the interface between the PP and PYR domains of different subunits. nih.gov

Table 1: Key Domains and Interactions in TPP-Binding Pockets

| Feature | Description | Interacting TPP Moiety | Key Residues/Elements |

|---|---|---|---|

| PYR Domain | Binds the pyrimidine (B1678525) ring of TPP. | Aminopyrimidine | Conserved Glutamate |

| PP Domain | Binds the pyrophosphate tail of TPP. | Pyrophosphate | Magnesium ions, various residues |

| Binding Cleft | Formed by the interface of the PYR and PP domains. | Entire TPP molecule | N/A |

| Activation | A polar interaction activates the TPP cofactor. | Aminopyrimidine N1' | Conserved Glutamate |

The interaction between TPP and its dependent enzymes is a dynamic process involving significant conformational changes that are critical for catalysis. These enzymes often exhibit a "flip-flop" or alternate site mechanism, which involves concerted movements of structural elements. nasa.govresearchgate.net

In the human pyruvate dehydrogenase complex, a model has been proposed involving a shuttle-like motion of its heterodimers, which facilitates the catalytic cycle. researchgate.net This dynamic nonequivalence between chemically identical catalytic sites is a hallmark of many TPP-dependent enzymes. researchgate.net Furthermore, the catalytic mechanisms often feature conformationally-gated steps that can be accelerated by several orders of magnitude. mit.edu For example, in 2-oxoacid:ferredoxin oxidoreductases (OFORs), the binding of coenzyme A (CoA) induces a dramatic conformational change that accelerates the rate of electron transfer from a reaction intermediate to an enzyme-bound iron-sulfur cluster by as much as 100,000-fold. mit.edu Similarly, in 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, the binding of the second substrate, D-glyceraldehyde 3-phosphate, accelerates the decarboxylation of the first substrate, pyruvate, by 600-fold. mit.edumit.edu These findings underscore that the enzyme-TPP complex is not a static entity but a dynamic machine whose conformation changes in response to substrate and cofactor binding to drive the reaction forward.

Table 2: Conserved Motif in TPP-Dependent Enzyme Families

| Enzyme Family | Representative Enzyme | Conserved Motif Presence |

|---|---|---|

| Carboxy-Lyases | Pyruvate Decarboxylase | Yes |

| Dehydrogenase Complexes | Pyruvate Dehydrogenase Complex | Yes |

| Transferases | Transketolase | Yes |

Riboswitch Structural Biology

Riboswitches are non-coding RNA elements within messenger RNA (mRNA) that regulate gene expression by directly binding to specific metabolites. The TPP riboswitch, the most widely distributed class, controls genes involved in the synthesis or transport of thiamin. nih.gov

Crystal structures of the TPP riboswitch, including from Arabidopsis thaliana and Escherichia coli, have revealed a complex and highly organized RNA fold. nih.govnih.gov The riboswitch aptamer domain creates a sophisticated binding pocket that specifically recognizes TPP. This pocket is composed of two main subdomains, or "sensor" helices, which function as a molecular measuring device to recognize TPP in an extended conformation. nih.govnih.gov

One subdomain forms an intercalation pocket that accommodates the 4-amino-5-hydroxymethyl-2-methyl-pyrimidine (HMP) moiety of TPP. nih.gov The other subdomain creates a wider pocket that binds the pyrophosphate moiety. nih.gov The binding of the pyrophosphate group is mediated by bridging contacts involving bivalent metal ions, typically Mg²⁺, and water molecules. nih.gov The central thiazole (B1198619) ring of TPP is not directly recognized by the RNA. nih.gov Upon TPP binding, the riboswitch undergoes a significant conformational change, stabilizing secondary and tertiary structures that ultimately lead to the regulation of gene expression, often by sequestering the ribosome-binding site or forming a transcription terminator. nih.govportlandpress.com

The TPP riboswitch can bind not only its natural ligand but also various structural analogs, making it a potential target for antimicrobial agents. nih.govcore.ac.uk Crystal structures of riboswitches in complex with TPP analogs like oxythiamine pyrophosphate (OTPP), pyrithiamine (B133093) pyrophosphate (PTPP), and thiamine (B1217682) monophosphate (TMP) have provided insights into the adaptability of RNA-small molecule recognition. nih.govacs.orgnih.gov

Oxythiamine Pyrophosphate (OTPP): In the OTPP-riboswitch complex, the pyrimidine ring of OTPP is stabilized in its enol form, allowing it to maintain key hydrogen bonding interactions with a conserved guanosine residue (G28) that are also observed in the TPP complex. nih.govacs.org

Pyrithiamine Pyrophosphate (PTPP): When PTPP binds, the base of a different guanosine residue (G60) undergoes a conformational change to cradle the analog's pyridine ring. nih.govacs.org The lack of RNA recognition for the central thiazole moiety of TPP explains why PTPP, which has a pyridinium ring instead, can effectively target the riboswitch. nih.gov

Thiamine Monophosphate (TMP): The riboswitch can adapt to bind monophosphorylated compounds like TMP. It achieves this by moving the RNA elements that recognize the thiamine and phosphate (B84403) groups closer together, allowing the single phosphate to be recognized in a manner similar to the beta-phosphate of TPP. nih.govresearchgate.net

This structural adaptability demonstrates how the riboswitch can bind to various metabolites while still maintaining a strong preference for its cognate ligand, TPP. core.ac.uknih.gov

Table 3: Comparison of Ligand Binding to the TPP Riboswitch

| Ligand | Key Structural Feature | Riboswitch Adaptation |

|---|---|---|

| This compound (TPP) | Pyrimidine and pyrophosphate moieties in extended conformation. | Forms two distinct pockets for each moiety. |

| Oxythiamine Pyrophosphate (OTPP) | Pyrimidine ring stabilized in enol form. | Maintains key hydrogen bonds with G28. nih.govacs.org |

| Pyrithiamine Pyrophosphate (PTPP) | Pyridine ring replaces thiazole ring. | Guanosine 60 changes conformation to accommodate the pyridine ring. nih.govacs.org |

| Thiamine Monophosphate (TMP) | Single phosphate group. | RNA sensor domains move closer to recognize the monophosphate. nih.govresearchgate.net |

Significance of Pyrimidine Sensing Helix in Ligand Recognition

The recognition of this compound (TPP) by riboswitches is a critical mechanism for regulating gene expression related to thiamin biosynthesis and transport in a wide range of organisms, including bacteria, archaea, and eukaryotes. ribocentre.org The TPP riboswitch aptamer domain folds into a specific three-dimensional structure to bind TPP, which involves two key helical arms: the pyrimidine sensing helix and the pyrophosphate sensing helix. portlandpress.comnih.gov

The pyrimidine sensing helix plays a crucial role in the specific recognition of the ligand. nih.gov This arm of the riboswitch, formed by the coaxial stacking of P1, P2, and P3 helices, creates a binding pocket for the pyrimidine moiety of TPP. nih.gov The aminopyrimidine ring of TPP intercalates, or stacks, between conserved guanine (G42) and adenine (B156593) (A43) residues within the J3/2 junction of the riboswitch. nih.gov This interaction is further stabilized by hydrogen bonds formed with other conserved residues. portlandpress.comnih.gov The specific architecture of this pocket ensures high-affinity binding and discrimination against other molecules. The binding of the pyrimidine portion of TPP to this helix is a key step that initiates a conformational change in the riboswitch, ultimately leading to the regulation of gene expression. nih.gov

This compound Transport Mechanisms

While dietary thiamin is primarily absorbed in the small intestine after being hydrolyzed to its free form, the transport of its active form, this compound (TPP), into cellular compartments is essential for its function. nih.gov Once free thiamin enters the cytoplasm, it is converted to TPP. plos.orgresearchgate.net This newly synthesized TPP must then be transported, most notably into the mitochondria where it serves as a critical cofactor for key enzymes in energy metabolism. nih.govplos.org

Mitochondrial this compound Transporter (MTPPT)

The transport of TPP from the cytoplasm into the mitochondrial matrix is facilitated by a specific carrier-mediated system known as the Mitochondrial this compound Transporter (MTPPT). plos.orgnih.govresearchgate.net MTPPT is the protein product of the SLC25A19 gene. nih.govnih.gov As a member of the mitochondrial carrier family (MCF) of proteins, MTPPT is embedded in the inner mitochondrial membrane. nih.gov

Mutations in the SLC25A19 gene can lead to a significant reduction in mitochondrial TPP levels, causing severe metabolic disorders such as Amish lethal microcephaly and bilateral striatal necrosis. nih.gov Research on the human MTPPT (hMTPPT) has identified several amino acid residues critical for its function. nih.govescholarship.org For instance, studies using protein-docking models and site-directed mutagenesis have shown that residues such as Ile33, Ser34, and Asp37 are crucial for substrate recognition and transport activity. nih.govescholarship.org Additionally, conserved positively-charged residues like His137 and Lys291 have been found to be important for the proper delivery and function of the transporter within the mitochondria. nih.govescholarship.org

Studies using isolated mouse liver mitochondria have characterized the kinetics of TPP uptake. The process was found to be saturable with an apparent Michaelis constant (Km) of 6.79 ± 0.53 µM and a maximal velocity (Vmax) of 114.3 ± 3.08 pmol (mg protein)⁻¹ (2 min)⁻¹. plos.orgnih.gov The uptake is specific for TPP and occurs independently of pH. plos.orgnih.gov

| Feature | Description | Source(s) |

| Protein Name | Mitochondrial this compound Transporter (MTPPT) | plos.orgnih.gov |

| Gene Name | SLC25A19 | nih.govnih.gov |

| Location | Inner mitochondrial membrane | |

| Function | Transports TPP from the cytoplasm into the mitochondrial matrix | plos.orgresearchgate.net |

| Kinetics (Mouse Liver) | Km: 6.79 ± 0.53 µM; Vmax: 114.3 ± 3.08 pmol (mg protein)⁻¹ (2 min)⁻¹ | plos.orgnih.gov |

| Associated Diseases | Amish lethal microcephaly, Neuropathy and bilateral striatal necrosis | nih.gov |

Cellular Uptake Systems

Mammalian cells primarily acquire thiamin from their environment through specific transporters, as they cannot synthesize it. plos.orgnih.gov The main transporters responsible for cellular uptake of free thiamin are Thiamin Transporter-1 (THTR-1) and Thiamin Transporter-2 (THTR-2), which are products of the SLC19A2 and SLC19A3 genes, respectively. plos.orgresearchgate.net Following cellular entry, free thiamin is rapidly converted into TPP in the cytoplasm by the enzyme thiamin pyrophosphokinase. nih.govplos.orgresearchgate.net This enzymatic conversion traps the vitamin inside the cell. nih.gov

Unconventional this compound Derivatives

Beyond the well-established role of this compound (TPP) as a coenzyme, cells also synthesize other phosphorylated thiamin derivatives, such as thiamin triphosphate (ThTP) and adenosine (B11128) thiamin triphosphate (AThTP). nih.gov These compounds are found across various forms of life, from bacteria to mammals, and are thought to have roles independent of enzymatic catalysis. nih.govresearchgate.netnih.gov

Thiamin Triphosphate (ThTP) and Protein Phosphorylation

Thiamin triphosphate (ThTP) is a naturally occurring derivative of thiamin found in most organisms. researchgate.netwikipedia.org Unlike TPP, ThTP does not function as a coenzyme. researchgate.netnih.gov In mammalian cells, it is produced at a low but constant rate. researchgate.net Its synthesis can occur through at least two mechanisms: via adenylate kinase 1 in the cytosol and by F₀F₁-ATP synthase in brain mitochondria. researchgate.netnih.gov The cellular concentration of ThTP is controlled by a highly specific cytosolic thiamine triphosphatase, which hydrolyzes it back to TPP. researchgate.netnih.gov

While the precise physiological role of ThTP is still under investigation, evidence suggests it may be involved in cellular signaling pathways. researchgate.netnih.gov One of its proposed functions is acting as a phosphate donor in protein phosphorylation. researchgate.netresearchgate.net Studies have shown that ThTP can phosphorylate proteins in animal tissues, suggesting it may be part of an uncharacterized signaling cascade. researchgate.netnih.gov ThTP has also been implicated in activating high-conductance anion channels, although its exact role in nerve excitability remains to be fully confirmed. researchgate.netnih.gov

Adenosine Thiamin Triphosphate and Thiaminylated Adenosine Triphosphate

Adenosine thiamin triphosphate (AThTP), also referred to as thiaminylated adenosine triphosphate, is another naturally occurring thiamin derivative. nih.govwikipedia.org It was first discovered in Escherichia coli, where it can constitute up to 15-20% of the total thiamin during carbon starvation. wikipedia.orgchemeurope.com AThTP is also found in smaller quantities in eukaryotes, including yeast, plants, and animal tissues like the muscle, heart, brain, and liver. nih.govwikipedia.orgnih.gov

In E. coli, AThTP is synthesized from TPP and either ATP or ADP, a reaction catalyzed by thiamine diphosphate (B83284) adenylyl transferase. wikipedia.orgchemeurope.com The structure of AThTP is similar to NAD+. wikipedia.orgnih.gov Although its definitive function is not yet known, research has shown that AThTP can act as an inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). wikipedia.orgnih.gov The discovery of AThTP and the related compound adenosine thiamin diphosphate (AThDP) highlights the complexity of thiamin biochemistry beyond the coenzymatic function of TPP. nih.govcloud-clone.com

| Derivative | Synthesis | Proposed Function(s) | Source(s) |

| Thiamin Triphosphate (ThTP) | Cytosolic adenylate kinase 1; Mitochondrial F₀F₁-ATP synthase | Phosphate donor for protein phosphorylation; Activation of anion channels; Role in cellular energetics | researchgate.netnih.govresearchgate.net |

| Adenosine Thiamin Triphosphate (AThTP) | Thiamine diphosphate adenylyl transferase (from TPP and ATP/ADP) | Inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) | wikipedia.orgchemeurope.comnih.gov |

Research Methodologies and Advanced Techniques for Thiamin Pyrophosphate Studies

Spectroscopic and Calorimetric Approaches

Spectroscopic and calorimetric techniques are fundamental to understanding the quantitative aspects of TPP in biological samples and the thermodynamics of its molecular interactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiamin and its phosphate (B84403) esters, including TPP, in biological matrices such as whole blood. umin.jpnih.gov The method typically involves the derivatization of thiamin compounds into fluorescent thiochrome (B1210408) derivatives, which allows for highly sensitive detection. nih.govscispace.com

A common approach utilizes a reversed-phase HPLC column with gradient or isocratic elution. nih.govscispace.com For instance, one method employs a simple mobile phase and gradient elution on a reversed-phase column, allowing for the separation and measurement of free thiamin and its phosphate esters within 5.5 minutes. nih.gov Another established method uses a polyamino-filled HPLC column with isocratic elution to achieve separation. umin.jp The use of fluorescence detection, with excitation and emission wavelengths typically around 375 nm and 430-435 nm respectively, provides the necessary sensitivity for biological samples. umin.jpscispace.com

Validation of HPLC methods is critical and includes assessing linearity, limit of quantification, precision, and accuracy. nih.govnih.gov Methods have been shown to be linear up to 4000 nmol/L with a lower limit of quantification as low as 3 nmol/L. nih.gov To enhance accuracy and account for variability, an internal standard such as pyrithiamine (B133093) may be incorporated into the measurement protocol. nih.gov These robust HPLC methods are essential for assessing vitamin B1 status by directly measuring TPP, the primary biologically active form, which constitutes approximately 90% of the total thiamin content in whole blood. nih.gov

Table 1: Comparison of HPLC Methodologies for Thiamin Pyrophosphate Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Principle | Pre-column derivatization to thiochromes, reversed-phase HPLC with gradient elution, fluorescence detection. nih.gov | Ion-pair reversed-phase HPLC with gradient elution, fluorescence detection. nih.gov | Separation on a polyamino-filled column with isocratic elution, fluorescence detection. umin.jp |

| Sample Type | Whole blood. nih.gov | Cell culture models, media. nih.gov | Whole blood. umin.jp |

| Column | Reversed-phase C18. nih.gov | Phenomenex Kinetex EVO C18. nih.gov | Asahipack, NH2P-50 4E. umin.jp |

| Analysis Time | ~5.5 minutes. nih.gov | 13 minutes. nih.gov | Not specified. |

| Detection | Fluorescence. nih.gov | Fluorescence. nih.gov | Fluorescence. umin.jp |

| Linear Range | Up to 4000 nmol/L. nih.gov | 1.0 - 4000 nM. nih.gov | Not specified. |

| Limit of Quantification | 3 nmol/L. nih.gov | 1.0 nM. nih.gov | Not specified. |

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. springernature.comnih.gov This method is employed to characterize the binding of TPP to macromolecules like proteins and riboswitches. nih.gov ITC allows for the simultaneous determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. springernature.comnih.gov

The study of the TPP riboswitch interaction with TPP provides a clear example of the utility of ITC. nih.gov Calorimetric analysis has revealed that TPP binding is an enthalpically driven process and is highly dependent on the concentration of magnesium ions (Mg2+). nih.gov As the Mg2+ concentration increases, the binding affinity for TPP strengthens, with the dissociation constant decreasing significantly. nih.gov This suggests that the divalent cations help to pre-organize the RNA structure for optimal binding. nih.gov ITC is sensitive enough to detect the effects of subtle mutations distant from the binding site, demonstrating how allosteric changes can impact ligand binding. nih.gov

Table 2: Thermodynamic Parameters of TPP Binding to a Riboswitch Determined by ITC

| Parameter | Value at 0.5 mM Mg2+ | Value at 2.5 mM Mg2+ | Interpretation |

|---|---|---|---|

| Dissociation Constant (Kd) | ~200 nM. nih.gov | ~9 nM. nih.gov | Higher Mg2+ concentration leads to tighter binding. |

| Binding Enthalpy (ΔH) | Favorable (exothermic). nih.gov | The binding process is driven by favorable enthalpic contributions. | |

| Binding Entropy (ΔS) | Unfavorable, but becomes less so at higher Mg2+. nih.gov | Suggests an ordering of the system upon binding, which is partially offset by Mg2+-induced pre-organization. |

Enzymatic Assays and Kinetics

Enzymatic assays are crucial for quantifying the functional activity of TPP and for studying the mechanisms of enzymes that depend on this cofactor.

A functional method for quantifying TPP is through apoenzyme recombination assays. This technique relies on the principle that a TPP-dependent enzyme, rendered inactive by the removal of its cofactor (the apoenzyme), can have its activity restored by the addition of TPP. nih.gov The rate of the reconstituted holoenzyme's catalytic activity is proportional to the concentration of TPP added, allowing for its quantification. nih.gov

For example, the activity of pyruvate (B1213749) decarboxylase (PDC) can be measured by adding TPP to the apo-PDC enzyme. nih.gov The reconstitution of the holoenzyme is performed by incubating the apoenzyme with the TPP-containing sample. The subsequent enzymatic activity, often measured by monitoring the oxidation of NADH through a coupled reaction, serves as a direct measure of the TPP concentration in the sample. nih.gov

The study of TPP-dependent enzymes often involves the use of TPP analogues as competitive inhibitors to probe the enzyme's active site and mechanism. nih.govrsc.orgacs.org These studies are critical for understanding the role of TPP in various metabolic pathways and for the development of potential therapeutic agents. rsc.orgrsc.org

Inhibition assays are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. For instance, the inhibitory activity of novel compounds against porcine pyruvate dehydrogenase (PDH) E1 can be assayed by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP). nih.gov The reaction mixture typically contains the enzyme, TPP, the indicator dye, and varying concentrations of the inhibitor. nih.gov The reaction is initiated by the addition of the substrate, such as pyruvate. From these assays, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Researchers have developed a variety of TPP analogues, such as those with a modified pyrimidine (B1678525) ring or a triazole ring in place of the thiazolium ring, to act as potent and sometimes broad-spectrum inhibitors of TPP-dependent enzymes. nih.govrsc.orgacs.org

Table 3: Examples of TPP-Dependent Enzymes Used in Inhibition Studies

| Enzyme | Organism Source | Significance |

|---|---|---|

| Pyruvate Dehydrogenase (PDH) E1 | Porcine, Escherichia coli. nih.govrsc.org | A key enzyme in central carbon metabolism, linking glycolysis to the citric acid cycle. rsc.org |

| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae. nih.govacs.org | Important in alcoholic fermentation. |

| Pyruvate Oxidase (PO) | Aerococcus viridans. nih.govacs.org | Involved in the conversion of pyruvate to acetyl phosphate. |

| Oxoglutarate Dehydrogenase (OGDH) E1 | Escherichia coli. nih.govacs.org | A critical enzyme in the citric acid cycle. |

| Acetylcholinesterase (AChE) | Not specified. mdpi.comresearchgate.net | Studied for non-competitive inhibition by TPP, relevant in neurodegenerative disease research. mdpi.comresearchgate.net |

Structural Determination Techniques

Elucidating the three-dimensional structure of TPP in complex with its target enzymes or riboswitches is paramount for a mechanistic understanding of its function. X-ray crystallography is the primary technique used for this purpose. nih.govnih.govosti.govnih.gov

By determining the crystal structure of TPP-dependent enzymes, researchers can visualize the precise interactions between the cofactor and the amino acid residues in the active site. nih.govosti.gov These structures reveal how the enzyme binds and orients TPP for catalysis. For example, the crystal structure of human pyruvate dehydrogenase provided a model for the concerted motion of its heterodimers, a "shuttle-like" motion that is likely common to the family of TPP-dependent enzymes. nih.gov

Similarly, the crystal structure of a TPP-sensing riboswitch revealed a complex folded RNA architecture. nih.gov The structure showed one subdomain forming a pocket for the pyrimidine moiety of TPP, while another pocket utilizes divalent metal ions to coordinate the pyrophosphate group. nih.gov These structural insights are crucial for understanding gene regulation by riboswitches and for rational drug design efforts targeting these RNA elements. nih.gov High-resolution X-ray structures have been instrumental in advancing the understanding of the catalytic mechanisms of TPP-dependent enzymes, including the role of the 4'-aminopyrimidine part of the coenzyme in catalysis. nih.gov

Computational and In Silico Methodologies

Computational approaches have become indispensable for studying the dynamic nature of TPP-protein and TPP-riboswitch interactions, complementing experimental data with detailed energetic and conformational analyses.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between TPP and its biological targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique has been employed to study the binding of TPP analogs to TPP-dependent enzymes, aiding in the design of novel inhibitors. nih.gov

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and fluctuations of TPP-enzyme and TPP-riboswitch complexes over time. These simulations have been instrumental in understanding the flexibility of the TPP riboswitch and the mechanism of ligand-induced conformational switching. mdpi.comnih.gov Explicit solvent MD simulations, often using force fields like AMBER or CHARMM, have been used to investigate the hydrogen bond networks and the role of magnesium ions in stabilizing the TPP-riboswitch complex. nih.gov Studies on fungal TPP riboswitches have utilized MD simulations to investigate their structure, dynamics, and interaction with TPP. researchgate.net

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular computational technique for estimating the binding free energy of a ligand to its receptor. nih.gov This approach combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than simple docking scores.

The identification of new TPP riboswitches in genomic and transcriptomic data relies heavily on specialized bioinformatics software and comparative genomics approaches. Several software tools have been developed to detect riboswitch candidates based on sequence and structural conservation. These tools often employ covariance models (CMs), which are statistical models of RNA secondary structure, to search for conserved RNA motifs. researchgate.net

Software such as RiboSW, RibEx, and Riboswitch Scanner have been utilized to identify putative TPP riboswitches in various organisms, including the oil palm Elaeis guineensis. researchgate.net These programs typically search for the conserved aptamer domain of the TPP riboswitch. The Rfam database, a collection of RNA families, contains a CM for the TPP riboswitch (RF00059) that is widely used for homology-based searches.

Predicting the secondary structure of a TPP riboswitch is a crucial step in understanding its function. Various computational tools are available for this purpose, with many relying on thermodynamic parameters to predict the most stable folding conformation. The Mfold web server and RNAfold are commonly used programs that predict RNA secondary structures based on minimizing the free energy of folding. acs.orgnih.gov

These prediction methods have been used to model the characteristic stem-loop structures of TPP riboswitches. nih.govacs.org The accuracy of these predictions can be enhanced by incorporating comparative sequence analysis, where conserved base pairs across multiple homologous sequences provide strong evidence for specific secondary structural elements.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are essential for validating the function of TPP riboswitches and for studying TPP metabolism in vivo. These methods allow for the manipulation of genes and the analysis of gene expression in response to changes in TPP levels.

Reporter gene assays are a common method for studying the in vivo function of riboswitches. In these assays, the riboswitch sequence is fused to a reporter gene, such as β-galactosidase (lacZ) or green fluorescent protein (gfp), whose expression can be easily measured. nih.govasm.org By monitoring the expression of the reporter gene in the presence and absence of TPP or its analogs, researchers can determine the regulatory activity of the riboswitch. nih.gov

In vitro transcription assays are used to study the mechanism of TPP riboswitch-mediated transcription termination. mdpi.com These experiments allow researchers to observe the effect of TPP on the ability of RNA polymerase to transcribe through the riboswitch region. Coupled in vitro transcription-translation systems provide a platform to simultaneously assess the impact of TPP on both mRNA synthesis and protein production. researchgate.net

Site-directed mutagenesis is a powerful technique for probing the functional importance of specific nucleotides within a TPP riboswitch. nih.gov By systematically changing individual bases, researchers can identify key residues involved in TPP binding and conformational switching. Metabolic engineering approaches, involving the overexpression or knockout of genes involved in TPP biosynthesis, provide insights into the regulation of the pathway and the physiological consequences of altered TPP levels. nih.gov

Gene Expression Analysis (e.g., Reverse Transcription Polymerase Chain Reaction, Northern Blot)

Gene expression analysis is fundamental to understanding how organisms control the biosynthesis of thiamin and its active form, TPP. Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR) are highly sensitive methods used to detect and quantify specific RNA transcripts from small samples. bac-lac.gc.caatu.ie These methods have been instrumental in studying the regulation of thiamin biosynthesis genes, such as ThiC.

In one study, qPCR was used to analyze the expression of the ThiC gene in oil palm seedlings after the application of exogenous thiamin. nih.govnih.gov The hypothesis was that an excess of thiamin would lead to an increase in cellular TPP, which would then bind to a TPP riboswitch in the ThiC mRNA and down-regulate its expression. nih.gov The results confirmed this hypothesis, showing a significant decrease in ThiC gene expression, which correlated with an increase in thiamin and its derivatives as measured by HPLC. nih.gov This demonstrates the utility of qPCR in validating the functionality of regulatory elements like riboswitches in the thiamin biosynthesis pathway. nih.govnih.gov

Table 1: Effect of Exogenous Thiamin on ThiC Gene Expression in Oil Palm

| Treatment Condition | Observed Change in ThiC Gene Expression | Implication |

|---|

Site-Directed Mutagenesis for Structure-Function Elucidation